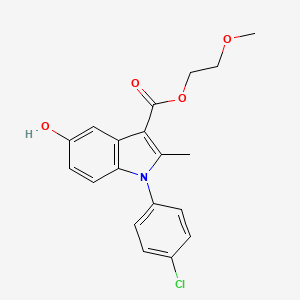![molecular formula C32H33FN2O2 B4328823 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B4328823.png)
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine
Descripción general
Descripción
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine, commonly known as EFPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFPI is a member of the imidazolidine family, which is known for its diverse biological activities. EFPI has been found to exhibit potent anticancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
The mechanism of action of EFPI is not fully understood. However, it has been suggested that EFPI exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. EFPI has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. EFPI has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
EFPI has been found to exhibit potent anticancer and anti-inflammatory properties. EFPI has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. EFPI has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. EFPI has been found to be well-tolerated in animal studies, with no significant toxicity reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EFPI is its potent anticancer and anti-inflammatory properties. EFPI has been found to exhibit activity against various cancer cells and has the potential to be developed into a novel therapeutic agent. However, EFPI is a synthetic compound and may have limitations in terms of its bioavailability and toxicity. Further studies are needed to determine the optimal dose and route of administration for EFPI.
Direcciones Futuras
EFPI has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. Further studies are needed to determine the optimal dose and route of administration for EFPI. Future studies should also focus on the mechanism of action of EFPI and its potential for combination therapy with other anticancer or anti-inflammatory agents. Additionally, studies are needed to evaluate the safety and efficacy of EFPI in clinical trials.
Aplicaciones Científicas De Investigación
EFPI has been extensively studied for its potential therapeutic applications. Several studies have reported the anticancer and anti-inflammatory properties of EFPI. EFPI has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. EFPI has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33FN2O2/c1-4-36-31-21-26(11-18-30(31)37-22-25-9-12-27(33)13-10-25)32-34(28-14-5-23(2)6-15-28)19-20-35(32)29-16-7-24(3)8-17-29/h5-18,21,32H,4,19-20,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBJAVODHAUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2N(CCN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328749.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
![N-(4-methoxyphenyl)-2-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328761.png)
![N-(4-{2-hydroxy-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide](/img/structure/B4328781.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine](/img/structure/B4328784.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-ethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328808.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328813.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)
![11-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328821.png)
![3'-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328824.png)
![1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-fluorophenyl)propan-1-one](/img/structure/B4328827.png)

